![molecular formula C12H10ClN3O B2937118 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile CAS No. 925409-08-1](/img/structure/B2937118.png)
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its promising biological activities. It is a quinazoline derivative that has been synthesized using various methods and has been studied for its potential as a therapeutic agent.
作用机制
The mechanism of action of 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit the activity of various proteins involved in cell cycle regulation, including cyclin-dependent kinases. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects:
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit anti-microbial activity. Additionally, it has been shown to inhibit the activity of various proteins involved in cell cycle regulation, including cyclin-dependent kinases.
实验室实验的优点和局限性
The advantages of using 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile in lab experiments include its ability to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for optimization of reaction conditions to improve yield and purity.
未来方向
There are several future directions for the research on 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile. One direction is to further investigate its mechanism of action and identify the specific proteins and pathways involved in its biological activities. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
合成方法
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile can be synthesized using various methods, including the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with chloroacetaldehyde under basic conditions. Another method involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with chloroacetonitrile in the presence of a base. The synthesis of this compound has been optimized by modifying reaction conditions to improve yield and purity.
科学研究应用
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile has been studied for its potential as a therapeutic agent. It has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its anti-cancer activity has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Its anti-microbial activity has been demonstrated against various bacteria and fungi.
属性
IUPAC Name |
2-[(2Z)-2-(1-chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8(13)11-15-10-5-3-2-4-9(10)12(17)16(11)7-6-14/h2-5,15H,7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXDGRXYZBEQMB-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1NC2=CC=CC=C2C(=O)N1CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\NC2=CC=CC=C2C(=O)N1CC#N)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

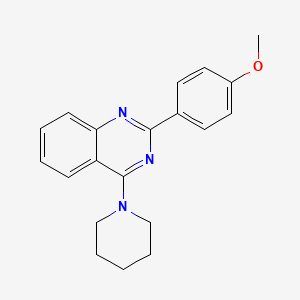
![4-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2937039.png)
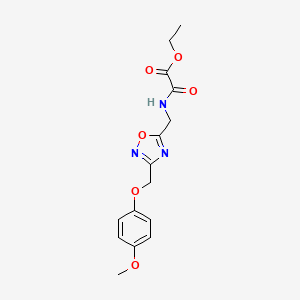
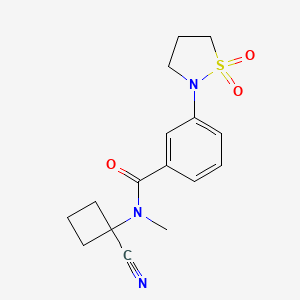
![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
![5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2937046.png)
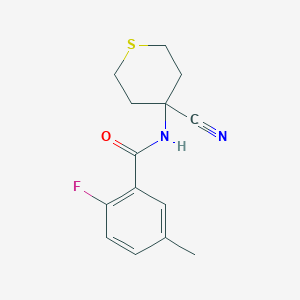

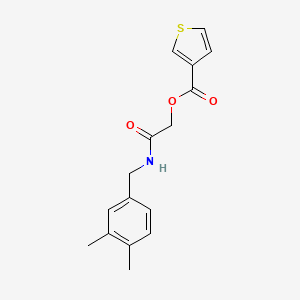
![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937053.png)
![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)
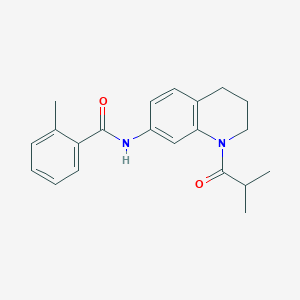
![3-cinnamyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2937057.png)